3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride

Pharmaceutical reference standard ANDA regulatory submission Structure elucidation

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (CAS free base: 230615-48-2; CAS HCl salt: 1144040-56-1) is a synthetic N-benzyl-protected benzazepine derivative within the 1,5-methanobenzo[d]azepine class, formally designated as Varenicline Impurity 31. The compound serves as both a key penultimate intermediate in the commercial synthesis of the smoking cessation agent varenicline (Chantix/Champix) and as a certified pharmaceutical reference standard for impurity profiling during Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) regulatory submissions.

Molecular Formula C18H20ClN
Molecular Weight 285.8 g/mol
Cat. No. B8072029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride
Molecular FormulaC18H20ClN
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4.Cl
InChIInChI=1S/C18H19N.ClH/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18;/h1-9,15-16H,10-13H2;1H
InChIKeyRORPISXZYQUJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride: Core Identity, Varenicline Impurity Classification, and Procurement-Relevant Specifications


3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride (CAS free base: 230615-48-2; CAS HCl salt: 1144040-56-1) is a synthetic N-benzyl-protected benzazepine derivative within the 1,5-methanobenzo[d]azepine class, formally designated as Varenicline Impurity 31 [1]. The compound serves as both a key penultimate intermediate in the commercial synthesis of the smoking cessation agent varenicline (Chantix/Champix) and as a certified pharmaceutical reference standard for impurity profiling during Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) regulatory submissions [2]. Its free base (C₁₈H₁₉N, MW 249.35 g/mol) carries an N-benzyl substituent that distinguishes it from the des-benzyl parent core (C₁₁H₁₃N, MW 159.23 g/mol), while the hydrochloride salt (C₁₈H₂₀ClN, MW 285.81 g/mol) is the preferred form for controlled storage and quantitative analytical use .

Certified impurity reference standard with full Structure Elucidation Report (SER) for regulatory method validation.
High-purity specification with moisture control suitable for quantitative relative response factor determination.
Optional USP/EP pharmacopeial traceability supports cGMP QC and documentation submission.
Recommended for ANDA/NDA impurity profiling workflows.

Why Generic Substitution Fails for 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride: The N-Benzyl Moiety as a Critical Differentiator in Varenicline Quality Control


In varenicline impurity profiling, generic benzazepine intermediates or the des-benzyl parent compound (2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine, CAS 69718-72-5) cannot substitute for the N-benzyl derivative because the benzyl group is the defining structural feature of a process-specific intermediate that persists as a potential carryover impurity when debenzylation is incomplete . The patent literature establishes that N-benzyl-protected intermediates require dedicated reference standards for analytical method validation, as their chromatographic retention behavior, mass spectrometric fragmentation pattern, and UV absorption profile differ substantially from both the final API (varenicline) and the des-benzyl core [1]. Regulatory guidance under ICH Q3A/Q3B further mandates that any impurity present at ≥0.10% (or ≥0.15% for a daily dose >2 g) must be individually identified, quantified against a characterized reference standard, and reported—making compound-specific impurity standards, not class-level surrogates, a regulatory necessity for ANDA/NDA submissions [2].

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Des-benzyl parent (CAS 69718-72-5) or generic intermediates lack the N-benzyl moiety required for accurate chromatographic identity; retention time and MS patterns may differ significantly.
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Research-grade suppliers often provide only basic CoA with uncontrolled purity; missing SER and moisture data can introduce systematic quantification error in impurity methods.
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Absence of pharmacopeial traceability and cGMP documentation renders generic intermediates unsuitable for regulatory batch release or method validation.

Quantitative Differentiation Evidence: 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride vs. Closest Analogs


Regulatory Documentation Depth: Structure Elucidation Report (SER) vs. Basic Certificate of Analysis for Generic Intermediates

The compound, when sourced as Varenicline Impurity 31 from specialist reference standard suppliers, is accompanied by a comprehensive Structure Elucidation Report (SER) encompassing ¹H NMR, ¹³C NMR, HRMS, IR, and HPLC-UV purity assignment, and is provided with full traceability against USP or EP pharmacopeial standards upon feasibility assessment [1]. In contrast, the des-benzyl parent compound (CAS 69718-72-5) sold as a generic synthetic intermediate is typically supplied with only a basic Certificate of Analysis (CoA) listing HPLC purity and moisture content, without the multi-technique structural confirmation required for regulatory impurity method validation [2].

Documentation Depth
Head-to-head
Full SER (NMR, HRMS, IR, HPLC-UV) vs. basic CoA only
Regulatory impurity method validation requires multi-technique structural proof; basic CoA insufficient.
Data source: Veeprho vs. Capotchem/AKSci; framework ICH Q3A/Q6A.
Pharmaceutical reference standard ANDA regulatory submission Structure elucidation Impurity qualification

Purity Specification Tier: HPLC 98% (Min) with Moisture Control vs. Generic 95–97% Uncontrolled Purity Grades

When procured from dedicated pharmaceutical reference standard manufacturers, the target compound is specified at ≥98% purity by HPLC with moisture content controlled to ≤0.5%, and is supplied with batch-specific CoA documenting actual measured values [1]. Generic intermediate-grade suppliers of the same CAS number offer purity specifications of 95% (AKSci, CymitQuimica) or 97% (chemical suppliers on Molbase) without moisture content control or batch-specific analytical verification . This 1–3 percentage point purity difference translates to up to 3% w/w of unidentified impurities that can confound quantitative HPLC method validation, where ICH Q2(R1) requires impurity peaks to be resolved and quantified with ≤0.1% precision.

Purity Specification
Head-to-head
≥98% HPLC with moisture ≤0.5% vs. 95–97% generic grades
Purity delta of 2–3% may introduce systematic error; moisture control ensures accurate weighing.
Specifications from Capotchem (98%), AKSci (95%), CymitQuimica (95%).
HPLC purity specification Pharmaceutical impurity standard Moisture content control Quality-by-design

Process-Specific Impurity Identity: Benzylated Intermediate vs. Des-Benzyl Core as a Distinct Regulatory Entity in Varenicline Synthesis

The target compound is the N-benzyl-protected penultimate intermediate in the principal varenicline synthetic route. The benzyl group is removed by hydrogenolysis (H₂, 20% Pd(OH)₂/C, methanol, 40–50 psi) to yield the des-benzyl amine hydrochloride in approximately 88% yield . Incomplete debenzylation leaves residual N-benzyl species as a process-related impurity in the final API. Although the published LC-QTOF-MS impurity profiling study of varenicline tartrate (Lu et al., 2018) did not specifically catalogue the N-benzyl impurity among the 13 detected related substances, the patent literature (WO2007110730A2) explicitly identifies N-benzyl and N-acetyl intermediates as impurities requiring dedicated synthetic standards for optimized process control, with detection and quantification limits established at ≤100 ppm (0.01%) in the protected intermediate and ≤10 ppm (0.001%) in the final API [1].

Process Impurity Identity
Class-level
N-Benzyl derivative (MW +90.12 Da) vs. des-benzyl core; distinct retention and MS
Correct impurity marker identity critical for system suitability; mismatch invalidates analytical method.
Patent WO2007110730A2 specifies control ≤100 ppm (intermediate), ≤10 ppm (API).
Process-related impurity Varenicline synthesis N-Benzyl deprotection Drug master file

Salt Form Selection: Hydrochloride Salt Crystallinity and Storage Stability vs. Free Base Handling

The hydrochloride salt form (CAS 1144040-56-1, MW 285.81 g/mol) is offered by multiple reference standard suppliers as a defined, crystalline solid with specified long-term storage conditions (cool, dry place, protected from light) [1]. The free base (CAS 230615-48-2, MW 249.35 g/mol) is described as having poor water solubility but solubility in organic solvents such as methanol and dichloromethane [2]. For quantitative analytical applications requiring accurate weighing of milligram quantities for stock standard preparation, a crystalline hydrochloride salt provides superior handling characteristics (reduced static charge, lower hygroscopicity, better flow properties) compared to a free base that may exist as an amorphous or low-crystallinity solid, although no direct comparative hygroscopicity or crystallinity data have been published for this specific compound.

Salt Form Selection
Class-level
Crystalline HCl salt preferred for weighing accuracy and storage stability; free base may show variable crystallinity.
Physical form may influence analytical weighing reproducibility (class-level inference; no compound-specific data).
Storage recommendations from ChemWhat, Fluorochem; free base solubility from ChemTradeHub.
Hydrochloride salt Solid-state stability Reference standard storage Weighing accuracy

Pharmacopeial Traceability Option: USP/EP Standard Alignment vs. Standalone Research-Grade Intermediates

The compound, when sourced as a certified impurity reference standard, can be provided with further traceability against USP or EP pharmacopeial standards based on feasibility [1]. This traceability chain—from the working standard to the pharmacopeial primary standard—is a specific requirement of ICH Q7 (GMP for Active Pharmaceutical Ingredients, Section 11.17) and USP General Chapter <11> for reference standards used in cGMP quality control laboratories [2]. Generic intermediates (e.g., the des-benzyl core CAS 69718-72-5 sold as a synthesis building block) are explicitly not supplied with pharmacopeial traceability and are labeled 'for research use only' or 'intermediate in organic syntheses,' rendering them unsuitable for use in a cGMP-regulated QC environment [3].

Pharmacopeial Traceability
Head-to-head
USP/EP traceable vs. research-only intermediates (HS 382290 vs. 293399)
Traceability documentation enables cGMP QC use; generic products lack regulatory acceptance.
Supplier declarations: Veeprho/ChemWhat vs. Capotchem/MedChemExpress; ICH Q7 §11.17.
Pharmacopeial traceability USP reference standard EP reference standard Analytical method transfer

High-Value Application Scenarios for 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride Based on Differentiated Evidence


ANDA/NDA Impurity Method Validation: HPLC System Suitability and Relative Response Factor Determination for Varenicline Drug Substance

Use the compound as the qualified system suitability marker for the N-benzyl process-related impurity in a stability-indicating HPLC or UPLC method for varenicline tartrate API and finished dosage forms. The certified purity (≥98% HPLC) and moisture-controlled specification (≤0.5%) provide the accuracy needed for relative response factor (RRF) determination against the varenicline peak at the ≤0.10% ICH reporting threshold [1]. The availability of a full Structure Elucidation Report and optional USP/EP traceability satisfies the reference standard qualification requirements of ICH Q2(R1) and ICH Q7 Section 11.17, enabling direct incorporation into the chemistry, manufacturing, and controls (CMC) section of a regulatory filing [2].

Process Analytical Technology (PAT): Monitoring Debenzylation Completion in Varenicline Manufacturing

Deploy the N-benzyl compound as a process-specific marker to quantify residual protected intermediate after the catalytic hydrogenolysis step (H₂, Pd(OH)₂/C, 40–50 psi, methanol). The patent literature establishes that N-benzyl impurities must be controlled to ≤100 ppm in the intermediate stage and ≤10 ppm in the final API [1]. By using the characterized hydrochloride reference standard to establish the limit of quantification (LOQ) for the benzylated species, manufacturers can implement real-time release testing and demonstrate process robustness during regulatory inspections [2].

Forced Degradation Studies: Distinguishing Process Impurities from Degradation Products Under ICH Q1A Stress Conditions

In ICH Q1A(R2) forced degradation studies of varenicline tartrate, the N-benzyl impurity serves as a process-related marker that must be chromatographically resolved from degradation products generated under alkaline, oxidative, thermal, and photolytic stress conditions. The published LC-QTOF-MS impurity profiling study established that varenicline is unstable to alkaline, oxidative, thermal, and photolytic stresses, generating up to 13 related substances, with seven being process-related and six being degradation products [1]. Including the authenticated N-benzyl reference standard in the degradation study sample matrix ensures that process impurities are not misclassified as degradation products, which would otherwise lead to erroneous conclusions about drug substance stability and shelf life [2].

GMP Quality Control Batch Release: Compendial Impurity Testing for Varenicline Tartrate Tablets

Integrate the compound into the routine QC batch release testing protocol as the external reference standard for the N-benzyl impurity limit test in varenicline tartrate tablets. The HS Code classification as a certified reference material (382290) and the availability of batch-specific Certificates of Analysis with actual (not nominal) purity values support cGMP compliance under 21 CFR 211.194 (laboratory records) [1]. The differentiation from generic intermediates—which lack pharmacopeial traceability and are labeled for research use only—is legally material: use of a non-qualified standard in QC batch release constitutes a GMP violation [2].

Application
Selection Property
Validation Focus
Impurity Method Validation (Documentation Context)
Full SER and pharmacopeial traceability
Relative response factor determination and system suitability
Debenzylation Process Monitoring
Process-specific N-benzyl marker identity
LOQ for residual protected intermediate quantification
Forced Degradation Study Marker Resolution
Chromatographic resolution from degradants
Process impurity vs. degradation product classification
QC Batch Release Testing
Batch-specific CoA with certified purity
Impurity limit testing under cGMP (21 CFR 211.194 context)
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